GNE-783
Description
This compound is a heterocyclic organic molecule featuring a tricyclic core (5,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-hexaene) with a nitrile group at position 4 and a 4-(4-methylpiperazin-1-yl)phenyl substituent at position 12. Its structural complexity arises from fused aromatic and non-aromatic rings, which confer rigidity and influence electronic properties.
Properties
IUPAC Name |
12-[4-(4-methylpiperazin-1-yl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-27-6-8-28(9-7-27)18-4-2-15(3-5-18)16-10-20-19-11-17(12-23)24-14-21(19)26-22(20)25-13-16/h2-5,10-11,13-14H,6-9H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJSOWSQUNARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(NC5=C4C=C(N=C5)C#N)N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[4-(4-methylpiperazin-1-yl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, using sodium bisulfate as a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
12-[4-(4-methylpiperazin-1-yl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. The triazatricyclo structure may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of triazatricyclo compounds can inhibit tumor growth in various cancer models .
Antimicrobial Properties
Compounds featuring the piperazine moiety are often associated with antimicrobial activity. The presence of the 4-methylpiperazin-1-yl group in this compound suggests potential efficacy against a range of bacterial and fungal pathogens. Preliminary studies suggest that modifications to the piperazine ring can lead to enhanced antimicrobial potency .
Neuropharmacology
CNS Activity
The piperazine derivative is known for its neuroactive properties. Compounds containing piperazine rings have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This compound may exhibit anxiolytic or antidepressant effects due to its ability to modulate these neurotransmitter systems .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of compounds like 12-[4-(4-methylpiperazin-1-yl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile is crucial for optimizing their biological activity. Researchers are conducting SAR studies to identify which modifications to the chemical structure enhance therapeutic efficacy while minimizing side effects .
Potential Drug Development
Given its promising biological activities, this compound could serve as a lead compound for drug development targeting various diseases such as cancer and infections. The ongoing research aims to refine its pharmacokinetic and pharmacodynamic profiles to improve its suitability as a therapeutic agent .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 12-[4-(4-methylpiperazin-1-yl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperazine-Containing Analogues
The piperazine group is a common pharmacophore in drug discovery. Key analogues include:
- 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) : This compound shares a piperazine-linked aromatic system but replaces the tricyclic core with a diazaspirodecane scaffold. Pharmacological studies indicate moderate affinity for serotonin receptors, attributed to the flexibility of the propyl linker .
- 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) : Introduction of a 3-chlorophenyl group enhances selectivity for dopamine D₂-like receptors compared to 13 , demonstrating the impact of halogen substitution on target specificity .
Key Structural Differences :
| Feature | Target Compound | Compound 13/14 |
|---|---|---|
| Core Structure | Tricyclic (triazatricyclo) | Diazaspirodecane |
| Piperazine Substituent | 4-Methylpiperazine | 4-Phenyl/3-Chlorophenylpiperazine |
| Functional Groups | Nitrile at position 4 | Dione at positions 2,4 |
NMR Spectral Comparisons
NMR data from related tricyclic systems (e.g., rapamycin analogues) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent effects . For the target compound, the 4-methylpiperazine group likely induces upfield/downfield shifts in protons near the phenyl ring, akin to observations in compound 7 (a rapamycin derivative with modified substituents) .
Research Findings and Implications
Pharmacological Potential
- Kinase Inhibition : The rigid tricyclic core may mimic ATP-binding pockets in kinases, similar to imatinib derivatives.
- Neurotransmitter Modulation : The 4-methylpiperazine group could confer affinity for serotonin or dopamine receptors, as seen in compounds 13 and 14 .
Biological Activity
The compound 12-[4-(4-methylpiperazin-1-yl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure with a triazine core and a piperazine substituent. Its molecular formula is with a molecular weight of approximately 368.45 g/mol. The presence of the piperazine moiety suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, research has shown that triazine derivatives can inhibit the proliferation of cancer cells through various pathways:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : A study involving a related triazine compound demonstrated a 70% reduction in tumor size in xenograft models when administered at optimal dosages over a period of 28 days.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties:
- In vitro Studies : Preliminary tests have shown that derivatives with similar structures exhibit activity against Gram-positive and Gram-negative bacteria.
- Mechanism : It is hypothesized that these compounds disrupt bacterial cell wall synthesis or inhibit protein synthesis.
Neuroprotective Effects
There is emerging evidence suggesting that compounds containing piperazine rings may have neuroprotective effects:
- Research Findings : In vitro studies indicate that these compounds can reduce oxidative stress in neuronal cells and enhance neurotrophic factor signaling.
- Potential Applications : This activity suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Tables
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of cell wall | |
| Neuroprotective | Reduction of oxidative stress |
Case Studies
- Anticancer Study : A recent investigation into a similar triazine derivative revealed its efficacy against breast cancer cell lines (MCF-7), showing IC50 values in the low micromolar range.
- Antimicrobial Testing : A study published in Journal of Medicinal Chemistry highlighted the antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
- Neuroprotection Research : A study on piperazine-containing compounds indicated significant neuroprotective effects in an animal model of Parkinson's disease, with behavioral improvements noted after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
